acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
The compound “acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid” is a complex organic molecule with multiple functional groups, including amino acids, imidazole, and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and specific stereochemical control. Common reagents used in these reactions include protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts like palladium.
Industrial Production Methods
Industrial production of complex organic molecules often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding amino acids. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and imidazole rings.
Reduction: Reduction reactions could target carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions may occur at various positions, especially where amino groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be used to study protein interactions, enzyme activity, or as a ligand in binding studies.
Medicine
In medicine, the compound could have potential therapeutic applications, such as acting as a drug candidate for targeting specific proteins or pathways.
Industry
In industry, it might be used in the development of new materials, such as polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar peptides with varying amino acid sequences.
Amino Acid Derivatives: Compounds with similar functional groups but different structures.
Heterocyclic Compounds: Molecules containing indole or imidazole rings.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids and the presence of multiple functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C74H108N20O19 |
---|---|
Molecular Weight |
1581.8 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H104N20O17.C2H4O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;1-2(3)4/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);1H3,(H,3,4)/t47-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-;/m0./s1 |
InChI Key |
ONPTXNOSVBFAIT-GRUBQEQMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.CC(=O)O |
Origin of Product |
United States |
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